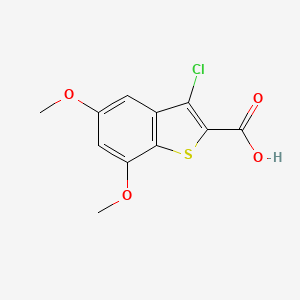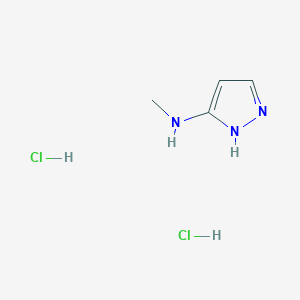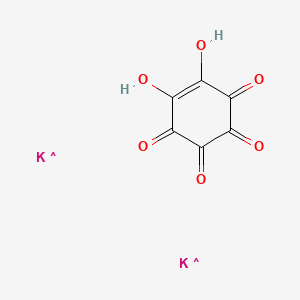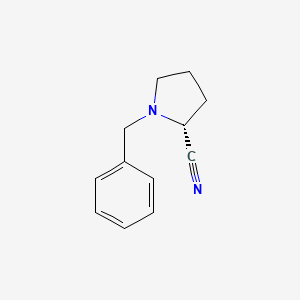![molecular formula C18H16BrCl2NO3 B12439088 Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate](/img/structure/B12439088.png)
Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-3-(4-Bromphenyl)-2-[(2,6-Dichlorphenyl)formamido]propanoat ist eine organische Verbindung, die zur Klasse der Ester gehört. Ester kommen häufig in verschiedenen natürlichen und synthetischen Substanzen vor und sind für ihre angenehmen Düfte bekannt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-3-(4-Bromphenyl)-2-[(2,6-Dichlorphenyl)formamido]propanoat beinhaltet typischerweise die Veresterung der entsprechenden Carbonsäure mit Ethanol in Gegenwart eines Katalysators. Die Reaktionsbedingungen können Folgendes umfassen:
Katalysator: Schwefelsäure oder Salzsäure
Temperatur: Rückflussbedingungen (ca. 60-80 °C)
Lösungsmittel: Wasserfreies Ethanol
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion dieser Verbindung großtechnische Veresterungsprozesse unter Verwendung von Durchflussreaktoren umfassen. Die Reaktionsparameter werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen. Der Einsatz fortschrittlicher Reinigungstechniken wie Destillation und Kristallisation stellt die Qualität des Endprodukts sicher.
Chemische Reaktionsanalyse
Arten von Reaktionen
Ethyl-3-(4-Bromphenyl)-2-[(2,6-Dichlorphenyl)formamido]propanoat kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Brom- und Chloratome können durch andere funktionelle Gruppen substituiert werden.
Reduktionsreaktionen: Die Estergruppe kann zur entsprechenden Alkohol reduziert werden.
Hydrolyse: Der Ester kann zur entsprechenden Carbonsäure und Alkohol hydrolysiert werden.
Häufige Reagenzien und Bedingungen
Substitution: Natriumiodid in Aceton (Finkelstein-Reaktion)
Reduktion: Lithiumaluminiumhydrid (LiAlH4) in trockenem Ether
Hydrolyse: Wasserige Natriumhydroxid (NaOH) oder Salzsäure (HCl)
Hauptprodukte, die gebildet werden
Substitution: Bildung von iodierten Derivaten
Reduktion: Bildung des entsprechenden Alkohols
Hydrolyse: Bildung der entsprechenden Carbonsäure und Ethanol
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und seine Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen pharmakologischen Eigenschaften und therapeutischen Anwendungen untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-3-(4-Bromphenyl)-2-[(2,6-Dichlorphenyl)formamido]propanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Das Vorhandensein von Brom- und Chloratomen kann seine Bindungsaffinität zu bestimmten Enzymen oder Rezeptoren erhöhen und zu verschiedenen biologischen Wirkungen führen. Die Estergruppe kann ebenfalls einer Hydrolyse unterliegen und die aktive Carbonsäureform freisetzen, die weiter mit zellulären Signalwegen interagieren kann.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions may include:
Catalyst: Sulfuric acid or hydrochloric acid
Temperature: Reflux conditions (around 60-80°C)
Solvent: Anhydrous ethanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction parameters are optimized to achieve high yields and purity. The use of advanced purification techniques such as distillation and crystallization ensures the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone (Finkelstein reaction)
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl)
Major Products Formed
Substitution: Formation of iodinated derivatives
Reduction: Formation of the corresponding alcohol
Hydrolysis: Formation of the corresponding carboxylic acid and ethanol
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The ester group can also undergo hydrolysis, releasing the active carboxylic acid form, which may further interact with cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethyl-3-(4-Chlorphenyl)-2-[(2,6-Dichlorphenyl)formamido]propanoat
- Ethyl-3-(4-Fluorphenyl)-2-[(2,6-Dichlorphenyl)formamido]propanoat
- Ethyl-3-(4-Bromphenyl)-2-[(2,4-Dichlorphenyl)formamido]propanoat
Einzigartigkeit
Ethyl-3-(4-Bromphenyl)-2-[(2,6-Dichlorphenyl)formamido]propanoat ist einzigartig aufgrund der spezifischen Anordnung der Brom- und Chloratome, die seine Reaktivität und potenziellen Anwendungen beeinflussen können. Die Kombination dieser Halogene kann seine Stabilität und Bindungseigenschaften im Vergleich zu ähnlichen Verbindungen verbessern.
Eigenschaften
IUPAC Name |
ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorobenzoyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrCl2NO3/c1-2-25-18(24)15(10-11-6-8-12(19)9-7-11)22-17(23)16-13(20)4-3-5-14(16)21/h3-9,15H,2,10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAGYRGZNJWPLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Br)NC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrCl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{2-[(5R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl]ethylidene}-4-hydroxyoxolan-2-one](/img/structure/B12439005.png)

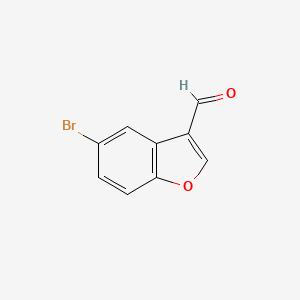
![(11S)-11-methyl-15,17-bis(oxidanyl)-12-oxabicyclo[12.4.0]octadeca-1(18),2,14,16-tetraene-7,13-dione](/img/structure/B12439023.png)

![N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12439036.png)
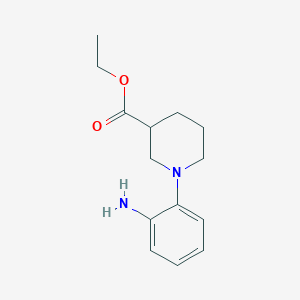
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B12439055.png)
